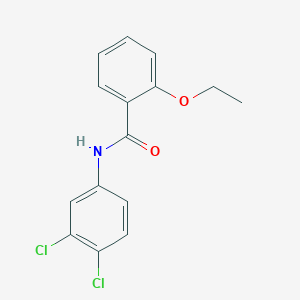

N-(3,4-dichlorophenyl)-2-ethoxybenzamide

説明

N-(3,4-Dichlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to an amide nitrogen and a 2-ethoxy-substituted benzoyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal and agrochemical agents, contributing to enhanced lipophilicity and receptor binding interactions .

特性

分子式 |

C15H13Cl2NO2 |

|---|---|

分子量 |

310.2 g/mol |

IUPAC名 |

N-(3,4-dichlorophenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19) |

InChIキー |

GHEDEDBZXIBUQV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |

正規SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Opioid Receptor Ligands (U-Drugs)

U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) and U-50488H share the 3,4-dichlorophenyl group but differ in their acetamide backbone and nitrogen substituents. U-47700 exhibits µ-opioid receptor (MOR) affinity 7.5 times higher than morphine, attributed to its dimethylamino-cyclohexylmethyl group, which enhances receptor interaction . In contrast, N-(3,4-dichlorophenyl)-2-ethoxybenzamide lacks the cyclic amine substituents critical for opioid activity, suggesting divergent pharmacological targets.

Structural Comparison Table

| Compound | Core Structure | Key Substituents | MOR Affinity (Ki) | Application |

|---|---|---|---|---|

| N-(3,4-DCP)-2-ethoxybenzamide | Benzamide | 2-ethoxybenzoyl, 3,4-DCP | Not reported | Undefined |

| U-47700 | Acetamide | 3,4-DCP, dimethylamino-cyclohexyl | High (7.5× morphine) | Analgesic |

Abbreviations: DCP = dichlorophenyl; MOR = µ-opioid receptor.

Source:

Agrochemical Derivatives

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) shares a benzamide backbone but differs in substituent positions: the ethoxymethoxy group at the 4-position and dichlorophenyl at 2,3-positions. This structural variation confers herbicidal activity, unlike the 3,4-dichlorophenyl-2-ethoxy substitution in the target compound, which may lack agrochemical efficacy due to altered steric and electronic properties .

Key Differences :

- Etobenzanid : 2,3-dichlorophenyl + ethoxymethoxy → herbicide.

- Target Compound: 3,4-dichlorophenyl + 2-ethoxy → unknown activity.

Antitumor Agents

Compounds like (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () incorporate the 3,4-dichlorophenyl group into acrylamide scaffolds, showing potent antitumor activity against gastric cancer cells (IC₅₀ values < 10 µM). The benzamide-based target compound may exhibit weaker cytotoxicity due to reduced electrophilicity compared to acrylamides, which form covalent bonds with cellular targets .

Activity Comparison :

| Compound Type | Structure | Antitumor Activity (AGS cells) |

|---|---|---|

| Acrylamide derivative | Electrophilic α,β-unsaturated amide | High (IC₅₀ < 10 µM) |

| Target benzamide | Non-electrophilic benzamide | Not tested/reported |

Neurological and Metabolic Agents

SR 48968 (S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide) is a tachykinin receptor antagonist with a 3,4-dichlorophenyl group. Its complex structure includes a piperidine-acetamide chain, enabling blood-brain barrier penetration and central nervous system (CNS) activity. The simpler benzamide structure of this compound likely limits CNS penetration due to reduced lipophilicity and lack of tertiary amines .

Pharmacokinetic Implications :

- SR 48968 : High lipophilicity + tertiary amines → CNS-active.

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。